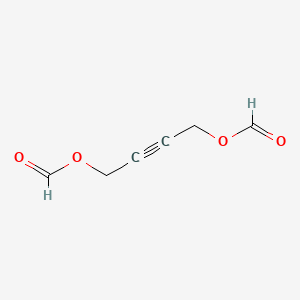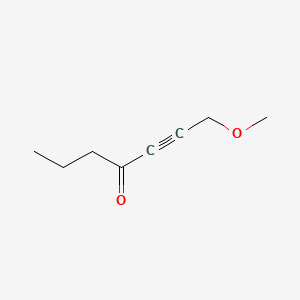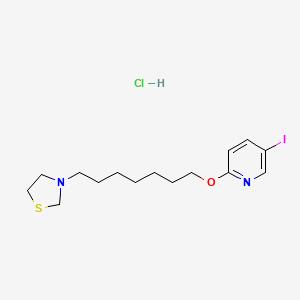
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two fluorine atoms attached to a prop-2-enamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method is the use of difluoromethylation reagents, which can introduce the CF2 group into the molecule. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mécanisme D'action
The mechanism by which N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide
- N,N-Diethyl-3-(trifluoromethyl)benzamide
- 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)acrylamide
Uniqueness
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide stands out due to its specific combination of fluorine atoms and the trifluoromethyl group, which imparts unique chemical and physical properties. These properties can enhance its reactivity and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
41296-92-8 |
|---|---|
Formule moléculaire |
C8H10F5NO |
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
N,N-diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C8H10F5NO/c1-3-14(4-2)7(15)5(6(9)10)8(11,12)13/h3-4H2,1-2H3 |
Clé InChI |
KVGLZEDVEQTSGQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(=C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
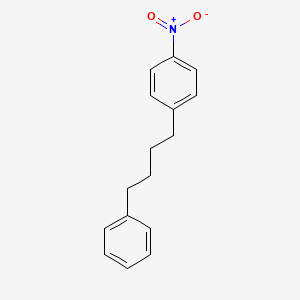
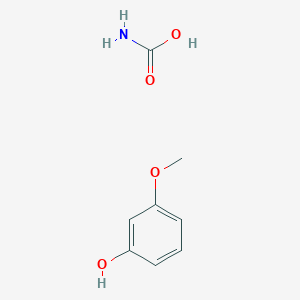
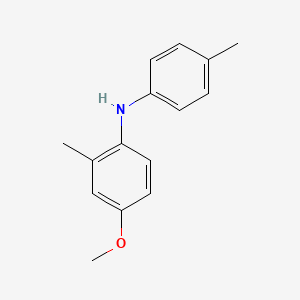
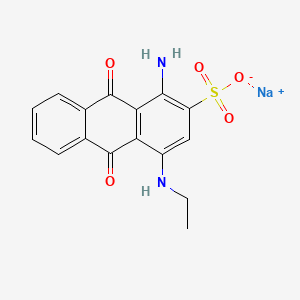

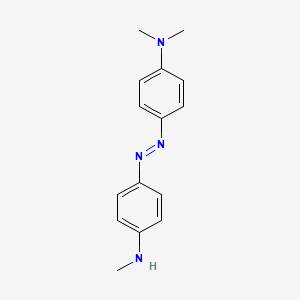
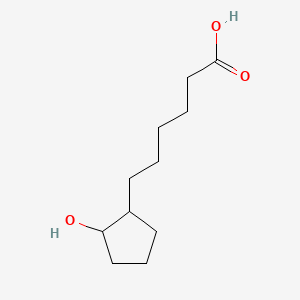
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
